molecular formula C21H27N3O4S2 B2560228 N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide CAS No. 896296-91-6

N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2560228
CAS No.: 896296-91-6
M. Wt: 449.58
InChI Key: CTCDJWFSLDBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4,5-Trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core substituted with methyl groups at the 4- and 5-positions, a benzamido linker modified with a 4-methylpiperidin-1-ylsulfonyl group, and an additional methyl group on the thiophene nitrogen. Its molecular formula is C₂₃H₂₈N₄O₄S₂, with a molecular weight of 500.61 g/mol. The compound is hypothesized to exhibit pharmacological activity due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.

Properties

IUPAC Name

N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCDJWFSLDBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide with the structurally related compound 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 313662-67-8) :

Property N,4,5-Trimethyl-...thiophene-3-carboxamide 2-(4-(Piperidin-1-ylsulfonyl)...tetrahydrobenzo[b]thiophene-3-carboxamide
Core Structure Methyl-substituted thiophene Tetrahydrobenzo[b]thiophene (saturated bicyclic system)
Substituents - 4-Methylpiperidin-1-ylsulfonyl benzamido
- N,4,5-trimethyl groups
- Piperidin-1-ylsulfonyl benzamido
- No methyl groups on thiophene
Molecular Formula C₂₃H₂₈N₄O₄S₂ C₂₁H₂₅N₃O₄S₂
Molecular Weight 500.61 g/mol 447.57 g/mol
Predicted Density Not reported 1.404 ± 0.06 g/cm³
Predicted pKa Not reported 12.02 ± 0.20

Key Structural and Functional Differences:

The N,4,5-trimethyl groups on the thiophene in the target molecule may increase steric hindrance, affecting binding to enzymatic pockets.

Sulfonamide Modifications :

  • The 4-methylpiperidin-1-ylsulfonyl group in the target compound introduces a branched alkyl substituent, which could enhance lipophilicity and influence blood-brain barrier penetration compared to the unsubstituted piperidine in the comparator .

Physicochemical Properties :

  • The higher molecular weight (500.61 vs. 447.57 g/mol) of the target compound suggests reduced solubility in aqueous media, a critical factor for oral bioavailability.
  • The comparator’s predicted pKa of 12.02 indicates a highly basic nitrogen, likely from the piperidine moiety, which may limit ionization at physiological pH and alter tissue distribution .

Research Findings and Implications

While direct pharmacological data for This compound is scarce, insights can be extrapolated from its structural analogs:

  • Sulfonamide-Benzamido Motif : This moiety is common in kinase inhibitors (e.g., VEGFR-2 inhibitors), where the sulfonamide group interacts with ATP-binding pockets via hydrogen bonding . The 4-methylpiperidine substitution may fine-tune selectivity for specific kinase isoforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.